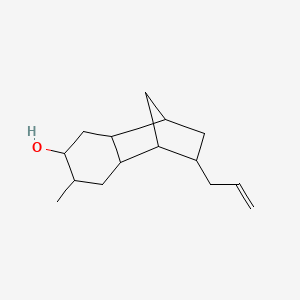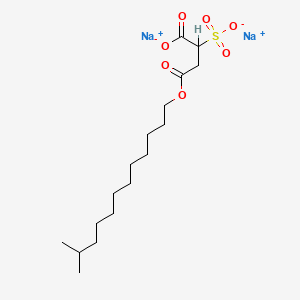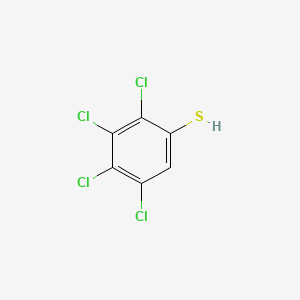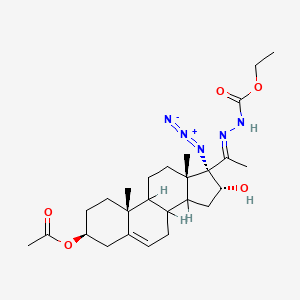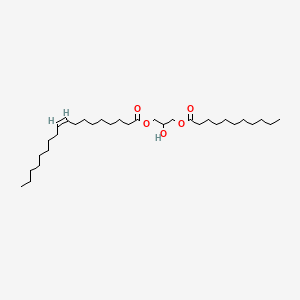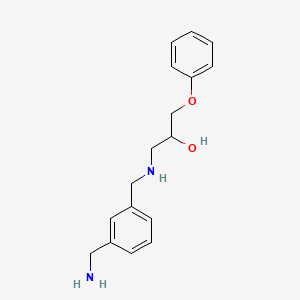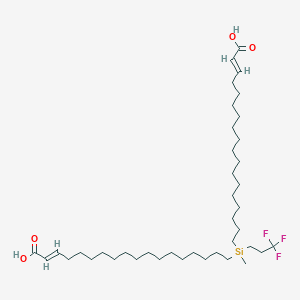
Ethylhexadecyldimethylammonium isooctylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylhexadecyldimethylammonium isooctylphenolate is a quaternary ammonium compound with the molecular formula C34H65NO and a molecular weight of 503.886 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium isooctylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with isooctylphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctylphenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .
Comparaison Avec Des Composés Similaires
Ethylhexadecyldimethylammonium isooctylphenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its disinfectant properties but can cause skin irritation.
Didecyldimethylammonium chloride: Used as a disinfectant and has been shown to cause allergic contact dermatitis.
Ethylhexadecyldimethylammonium bromide: Similar in structure but differs in its interaction with the NRF2 pathway and its effects on inflammation.
This compound is unique due to its specific interaction with the NRF2 pathway, making it a valuable compound for research in cellular detoxification and inflammation .
Propriétés
Numéro CAS |
94086-42-7 |
|---|---|
Formule moléculaire |
C34H65NO |
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clé InChI |
LCZWLBDVOPREFI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



